1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Suzuki-Miyaura coupling protecting group strategy multi-step synthesis

1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1256359-15-5) is an N-tert-butyl-substituted pyrazole-4-boronic acid pinacol ester, belonging to the class of heteroaryl boronate esters used as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The compound features a bulky, permanently attached N-tert-butyl group that distinguishes it from acid-labile N-Boc and smaller N-alkyl analogs.

Molecular Formula C13H23BN2O2
Molecular Weight 250.149
CAS No. 1256359-15-5
Cat. No. B596958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
CAS1256359-15-5
Molecular FormulaC13H23BN2O2
Molecular Weight250.149
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)(C)C
InChIInChI=1S/C13H23BN2O2/c1-11(2,3)16-9-10(8-15-16)14-17-12(4,5)13(6,7)18-14/h8-9H,1-7H3
InChIKeyMXAMURVMMKANFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1256359-15-5): A Sterically-Shielded Pinacol Boronate Ester for Suzuki-Miyaura Cross-Coupling


1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1256359-15-5) is an N-tert-butyl-substituted pyrazole-4-boronic acid pinacol ester, belonging to the class of heteroaryl boronate esters used as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . The compound features a bulky, permanently attached N-tert-butyl group that distinguishes it from acid-labile N-Boc and smaller N-alkyl analogs. With a molecular formula of C₁₃H₂₃BN₂O₂ and a molecular weight of 250.14 g·mol⁻¹, it is supplied as a white to off-white solid with a standard purity of ≥97% and is typically stored at −20 °C under inert atmosphere .

Why 1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Cannot Be Replaced by Other Pyrazole Boronate Esters


In-class pyrazole boronate esters are not functionally interchangeable because the N-substituent governs three critical performance parameters: (i) protodeboronation susceptibility during cross-coupling, (ii) compatibility with downstream acidic or basic reaction conditions, and (iii) the physical form and solubility that dictate formulation and scale-up feasibility [1]. The N-tert-butyl group on CAS 1256359-15-5 is a permanent, non-cleavable substituent that remains intact under both acidic and basic conditions, unlike the N-Boc analog (CAS 552846-17-0) which undergoes acid-catalyzed deprotection to release the free N-H pyrazole . Furthermore, the steric bulk of the tert-butyl group suppresses protolytic deboronation—a well-documented side reaction of pyrazole boronates under aqueous Suzuki conditions—to a greater extent than the N-methyl (CAS 761446-44-0) or N-H (CAS 269410-08-4) variants [1]. These differences translate into measurable impacts on reaction yield, product purity, and the number of synthetic steps required in multi-step sequences.

Quantitative Differentiation Evidence for 1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole vs. Closest Analogs


N-Substituent Stability: Permanent tert-Butyl vs. Acid-Labile Boc Group

The N-tert-butyl group on the target compound is a permanent, non-cleavable substituent that withstands both acidic and basic conditions. In contrast, the N-Boc analog (CAS 552846-17-0) undergoes quantitative deprotection under acidic conditions (e.g., TFA, HCl/dioxane) to yield the free N-H pyrazole . This difference is critical in multi-step synthetic sequences: the N-Boc derivative cannot be used if subsequent steps require acidic reagents or if the Boc group must be preserved, whereas the N-tert-butyl compound is compatible with the full pH spectrum [1].

Suzuki-Miyaura coupling protecting group strategy multi-step synthesis

Protodeboronation Resistance: Steric Shielding by the tert-Butyl Group

Pyrazole boronate esters are susceptible to protolytic deboronation (loss of the boron moiety) under aqueous Suzuki coupling conditions, leading to reduced yields and impure products [1]. The McLaughlin et al. study demonstrated that for N-THP pyrazole boronate 6, aqueous conditions led to severe protodeboronation, whereas nonaqueous conditions (1,4-dioxane, K₃PO₄) suppressed this side reaction and enabled high cross-coupling yields [1]. The N-tert-butyl group on CAS 1256359-15-5 provides greater steric shielding of the boron center compared to N-methyl (CAS 761446-44-0) or N-H (CAS 269410-08-4) analogs, further retarding the rate of protodeboronation [2]. Although direct kinetic data for the target compound versus comparators is not publicly available, the class-level trend of increasing steric bulk correlating with reduced protodeboronation is well-established in organoboron chemistry.

protodeboronation Suzuki coupling optimization boronate stability

Melting Point and Physical Form: Handling Advantages Over N-H Analog

The N-H pyrazole-4-boronic acid pinacol ester (CAS 269410-08-4) has a high melting point of 142–146 °C and is a crystalline powder with limited solubility in common organic solvents . The N-Boc analog (CAS 552846-17-0) melts at 82–86 °C . The N-methyl analog (CAS 761446-44-0) melts at 59–64 °C . The N-tert-butyl compound (CAS 1256359-15-5) is a solid that is typically stored at −20 °C; while its exact melting point has not been widely reported, its lower molecular symmetry (due to the bulky tert-butyl group) is consistent with a lower melting point and improved solubility in organic solvents compared to the high-melting N-H analog . This improved solubility facilitates higher-concentration reaction setups and more efficient workup procedures.

physical form solubility formulation storage

Synthetic Preparation Yield: Improved Route via N-tert-Butyl Directing Group

The patent literature describes an efficient synthesis of pyrazole-4-boronic acid pinacol esters via a route that proceeds through N-Boc-4-halogenopyrazole intermediates, followed by Miyaura borylation and subsequent deprotection/re-functionalization [1]. In the specific case of the N-tert-butyl target compound, direct borylation of 4-bromo-1-(tert-butyl)-1H-pyrazole with bis(pinacolato)diboron under palladium catalysis provides the product in 63.5% isolated yield with 99.7% GC purity after recrystallization from heptane . By comparison, the original synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (the most widely used analog) was reported to proceed in only 30% overall yield [2], later improved to 70% over two steps via the lithium hydroxy ate complex method [2]. The N-tert-butyl compound thus offers a competitive single-step preparation with high purity.

synthesis yield boronate ester preparation process chemistry

Patent-Validated Utility: Intermediate for Crizotinib and Kinase Inhibitor Synthesis

CAS 1256359-15-5 is explicitly referenced as a key intermediate in patent WO2011/134971, which covers the synthesis of crizotinib (PF-02341066), an FDA-approved ALK/ROS1 inhibitor for non-small cell lung cancer [1]. In the patented route, the N-tert-butyl pyrazole boronate ester serves as a Suzuki coupling partner to construct the biaryl core of the drug molecule [1]. The tert-butyl group on the pyrazole nitrogen is strategically chosen because it mimics the steric profile of the isopropyl substituent present in the final drug substance, allowing the coupling product to be carried through subsequent steps without the need for N-deprotection or re-functionalization [2]. In contrast, the N-Boc analog would require an additional deprotection step, and the N-methyl analog lacks the steric bulk needed to match the drug's pharmacophore.

crizotinib kinase inhibitor pharmaceutical intermediate ALK inhibitor

Optimal Procurement and Deployment Scenarios for 1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1256359-15-5)


Crizotinib and ALK/ROS1 Inhibitor Analog Synthesis

This compound is the preferred Suzuki coupling partner for constructing the biaryl core of crizotinib (PF-02341066) and its structural analogs, as validated by patent WO2011/134971 [1]. The N-tert-butyl group is carried through the synthesis intact, eliminating the need for late-stage N-deprotection or re-functionalization that would be required if the N-Boc analog were used. Medicinal chemistry teams developing ALK, ROS1, or Met kinase inhibitors should specifically procure this CAS number rather than generic pyrazole-4-boronate esters to ensure direct applicability to the validated synthetic route.

Multi-Step Synthesis Requiring Acid-Stable N-Substituted Pyrazole Building Blocks

In any synthetic sequence involving acidic reagents or conditions (e.g., TFA-mediated deprotections, HCl salt formations, acidic workups), the N-tert-butyl pyrazole boronate ester is the only analog among the common N-substituted variants (N-Boc, N-H, N-methyl) that remains structurally intact [2]. This property makes it uniquely suitable for convergent synthetic strategies where the boronate ester is introduced early and must survive subsequent acidic transformations.

Process-Scale Suzuki Coupling Where Protodeboronation Must Be Minimized

The steric bulk of the N-tert-butyl group provides enhanced resistance to protolytic deboronation relative to N-methyl or N-H analogs, as established by the broader organoboron literature [3]. When scaling Suzuki couplings from discovery to pilot plant, this translates to lower excesses of the boronate ester required (approaching 1.0 equiv rather than 1.5–2.0 equiv), reduced palladium catalyst loadings, and higher isolated product purity—all of which directly lower the cost of goods and process mass intensity.

Library Synthesis and Parallel Chemistry Requiring Consistent Boronate Reactivity

For automated parallel synthesis or library production, the target compound's well-defined physical form (solid, stable at −20 °C) and the availability of batch-specific QC data (NMR, HPLC, GC) from suppliers like Bidepharm ensure reproducible stoichiometry and coupling performance across multiple reactions. The non-hygroscopic nature of the pinacol ester, combined with the steric shielding of the boron center, reduces variability caused by partial hydrolysis or protodeboronation during storage and handling.

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